molecular formula C18H16FN3O2 B5260125 N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5260125
M. Wt: 325.3 g/mol
InChI Key: MAAXOKAXVVSDAO-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a fluorine atom, an ethyl group, and a phenyl-1,2,4-oxadiazol-5-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The fluorination step introduces the fluorine atom at the 2-position of the benzamide, followed by the introduction of the ethyl group at the nitrogen atom. The final step involves the attachment of the phenyl-1,2,4-oxadiazol-5-ylmethyl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

  • N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

  • N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline

Uniqueness: N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds without this substitution. This fluorine atom can enhance the compound's stability, reactivity, and binding affinity to biological targets.

Properties

IUPAC Name

N-ethyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-2-22(18(23)14-10-6-7-11-15(14)19)12-16-20-17(21-24-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAXOKAXVVSDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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